molecular formula C5H3Br2FN2 B12855734 2,4-Dibromo-6-fluoropyridin-3-amine

2,4-Dibromo-6-fluoropyridin-3-amine

Cat. No.: B12855734
M. Wt: 269.90 g/mol
InChI Key: ZVXHEQJXISYCAS-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H3Br2FN2 and its molecular weight is 269.90 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3Br2FN2

Molecular Weight

269.90 g/mol

IUPAC Name

2,4-dibromo-6-fluoropyridin-3-amine

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2

InChI Key

ZVXHEQJXISYCAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)Br)N)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo 6 Fluoropyridin 3 Amine

Direct Synthesis Approaches to Halogenated Aminopyridines

Direct synthesis approaches involve the construction of the target molecule by introducing the required functional groups onto a pre-existing pyridine (B92270) or aminopyridine core. These methods are often favored for their step-economy and the ready availability of starting materials.

Amination Strategies for Polyhalogenated Pyridine Precursors

A logical and common strategy for the synthesis of aminopyridines is the introduction of an amino group onto a polyhalogenated pyridine ring. This can be achieved through several powerful C-N bond-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The regioselectivity of SNAr on the pyridine ring is highly dependent on the position of the leaving groups and the electronic nature of the ring. Nucleophilic attack is favored at the 2- and 4-positions, which are electronically deficient due to the inductive effect of the ring nitrogen. The presence of electron-withdrawing groups further activates the ring towards nucleophilic attack. For the synthesis of 2,4-dibromo-6-fluoropyridin-3-amine, a hypothetical precursor such as 2,4-dibromo-3,6-difluoropyridine could undergo selective amination. The fluorine atom is generally a better leaving group than bromine in SNAr reactions, which could allow for selective displacement of the fluorine at the 3-position.

PrecursorNucleophileConditionsProductYield
2,3,5,6-TetrachloropyridineAmmoniaEthanol, 150°C4-Amino-2,3,5,6-tetrachloropyridineHigh
2,6-Dibromopyridine (B144722)MethylamineHigh pressure and temperature2-Bromo-6-methylaminopyridine54.1% chemrxiv.org
2,6-DibromopyridineEthylamineHigh pressure and temperature2-Bromo-6-ethylaminopyridine52.4% chemrxiv.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. This methodology is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules.

The Buchwald-Hartwig amination of halo-pyridines typically involves the reaction of a bromopyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's activity and selectivity. For a precursor like 2,4,6-tribromopyridine, a regioselective amination could potentially be achieved by carefully controlling the reaction conditions and ligand choice.

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, which allows for the synthesis of a variety of secondary and tertiary aminopyridines. acs.orgrsc.orgnih.gov The reaction of 2-bromopyridines with amines like methylamine, ethylamine, and cyclopropylamine (B47189) proceeds in good yields using a palladium acetate (B1210297) catalyst with a dppp (B1165662) ligand and sodium tert-butoxide as the base. nih.gov

Aryl HalideAmineCatalyst / LigandBaseProduct
2-BromopyridineBenzylmethylaminePd(OAc)2 / BINAPNaOtBuN-Benzyl-N-methylpyridin-2-amine
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOtBuN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
2-Bromopyridine derivativeCyclopropylaminePd(OAc)2 / dpppNaOtBu2-(Cyclopropylamino)pyridine derivative

Halogenation and Fluorination of Pyridin-3-amine Scaffolds

An alternative direct approach involves starting with a pyridin-3-amine scaffold and introducing the halogen substituents. The regioselectivity of electrophilic halogenation on the pyridine ring is governed by the electronic properties of the existing substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions.

The direct bromination of 3-aminopyridine (B143674) can be achieved using various brominating agents. The use of N-bromosuccinimide (NBS) allows for the regioselective monobromination of activated pyridines. thieme-connect.comresearchgate.net For 3-aminopyridine, bromination is expected to occur at the positions ortho and para to the amino group, namely the 2-, 4-, and 6-positions. Achieving the specific 2,4-dibromo substitution pattern would likely require careful control of reaction conditions or the use of protecting groups to modulate the directing effect of the amine. A one-pot protocol for the 3-selective halogenation of pyridines has been developed, which proceeds through the formation of Zincke imine intermediates. chemrxiv.orgnih.govnsf.gov

Fluorination of the pyridine ring can be more challenging. A common method for introducing fluorine is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. To synthesize this compound, one could envision starting with 2,4-dibromo-6-aminopyridin-3-amine, followed by diazotization and fluorination.

Starting MaterialReagent(s)Product
3-AminopyridineN-Bromosuccinimide (NBS)Mixture of brominated 3-aminopyridines
3-AminopyridineBr2 / H2SO43-Amino-2,4,6-tribromopyridine
2-Amino-3-nitropyridineNaNO2, HF-pyridine2-Fluoro-3-nitropyridine researchgate.net

Multi-component Reactions and Cascade Sequences for Pyridine Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. rsc.orgnih.govrsc.org Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.govacs.orgsemanticscholar.orgnih.gov

The synthesis of polysubstituted pyridines can be achieved through various MCRs and cascade sequences. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed via a catalytic intermolecular aza-Wittig reaction. nih.gov Another approach involves the copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines to yield functionalized pyridines. acs.orgsemanticscholar.orgnih.gov While constructing the specific substitution pattern of this compound through such a reaction would require specifically designed starting materials, these methods offer a powerful strategy for the de novo synthesis of highly functionalized pyridine rings.

Reaction TypeKey ReactantsCatalystResulting Structure
Aza-Wittig/Diels-AlderAryl aldehyde, α,β-unsaturated acid, enaminePhosphineTri- or tetrasubstituted pyridine
[3+3] AnnulationSaturated ketone, β-enaminoneCu(II)3-Acylpyridine
Nucleophilic Addition Cascade1,2,3-Triazine, activated acetonitrile (B52724) or ketoneBaseHighly substituted pyridine

Precursor-Based Synthetic Routes to Substituted Pyridines

In contrast to direct functionalization, precursor-based routes involve the construction of the pyridine ring from acyclic precursors. These methods are particularly useful when the desired substitution pattern is difficult to achieve through direct modification of a pre-formed pyridine ring.

The construction of the pyridine ring can be accomplished through a variety of classical and modern synthetic methods. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Modifications of this and other classical methods, as well as the development of new cycloaddition strategies, provide access to a wide range of substituted pyridines.

A modular synthesis of substituted pyridines can be achieved through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation. nih.gov Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes also provide a powerful tool for the de novo construction of pyridine rings. nih.gov

To synthesize this compound via a precursor-based route, one would need to design acyclic starting materials that already contain the necessary halogen and nitrogen functionalities, or precursors that can be readily converted to them after the ring-forming reaction.

MethodAcyclic PrecursorsKey Transformation(s)
Hantzsch SynthesisAldehyde, β-ketoester, ammoniaCondensation, cyclization, oxidation
Bohlmann-Rahtz SynthesisEnamine, α,β-unsaturated ketoneMichael addition, cyclization, elimination
[2+2+2] CycloadditionAlkyne, NitrileTransition-metal catalysis
3-Azatriene ElectrocyclizationAlkenylboronic acid, α,β-unsaturated ketoximeCu-catalyzed C-N coupling, electrocyclization

Regioselective Functionalization of Trihalogenated Pyridine Systems

The synthesis of this compound can be conceptually approached through the regioselective functionalization of a suitable trihalogenated pyridine precursor. A logical starting material would be a 2,4,6-trihalopyridine bearing the desired fluorine atom at the 6-position. The introduction of the amino group at the 3-position is a key transformation.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is governed by the electronic and steric environment of the pyridine ring. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. In a 2,4,6-trihalopyridine, the 2- and 6-positions are electronically favored for substitution. However, the directing effect of existing substituents and the nature of the incoming nucleophile play a crucial role.

A potential synthetic route could involve the selective amination of a 2,4,6-trihalopyridine. For instance, starting with 2,4,6-tribromopyridine, a selective amination at the 3-position is challenging due to the higher reactivity of the 2- and 6-positions. A more viable strategy would involve starting with a precursor where the 3-position is activated for amination or where other positions are blocked.

Research on the amination of polyhalogenated pyridines has shown that reaction conditions can be tuned to favor specific isomers. For example, copper-catalyzed amination reactions of 2,6-dibromopyridine have been shown to be selective for the formation of monosubstituted 2-amino-6-bromopyridine. researchgate.netresearchgate.net While this applies to a di-substituted pyridine, the principles of catalyst and ligand choice influencing regioselectivity are relevant.

A plausible precursor for the regioselective introduction of an amino group at the C-3 position could be a nitropyridine derivative. For example, the nitration of a 2,4-dibromo-6-fluoropyridine (B2400976) would likely direct the nitro group to the 3- or 5-position. Subsequent reduction of the nitro group would then yield the desired aminopyridine. A Chinese patent describes a preparation method for fluoropyridine compounds that involves the reduction of a nitro group to an amino group using Raney nickel under hydrogen pressure. google.com

Table 1: Proposed Reaction Conditions for Regioselective Amination based on Analogous Systems

ParameterProposed ConditionRationale
Starting Material 2,4-Dibromo-6-fluoro-3-nitropyridineThe nitro group acts as a precursor to the amine and directs its position.
Reducing Agent Raney Nickel, H₂ gasA common and effective method for the reduction of nitroarenes. google.com
Solvent Methanol (B129727) or EthanolStandard solvents for catalytic hydrogenation.
Temperature Room TemperatureMild conditions are often sufficient for this type of reduction. google.com
Pressure 40 psiA typical pressure for this type of hydrogenation. google.com

Conversion of Related Halogenated Pyridin-3-amines

An alternative synthetic strategy involves the modification of an existing halogenated pyridin-3-amine. This approach would start with a pyridine ring already containing the 3-amino and 6-fluoro substituents, followed by the introduction of bromine atoms at the 2- and 4-positions.

For instance, one could envision starting with 6-fluoropyridin-3-amine. The challenge would then be the selective bromination at the 2- and 4-positions. Direct bromination of aminopyridines can be complex, as the amino group is a strong activating group and can lead to multiple bromination products. However, by carefully controlling the reaction conditions and the brominating agent, regioselective bromination can be achieved.

A more controlled approach would be to start with a precursor that facilitates selective halogenation. For example, the synthesis could begin with a protected 3-aminopyridine derivative to modulate the directing effect of the amino group.

Another possibility is to utilize a Sandmeyer-type reaction starting from a suitable diaminofluoropyridine. For example, if 2,4-diamino-6-fluoropyridin-3-amine were available, selective diazotization of the 2- and 4-amino groups followed by treatment with a bromine source could potentially yield the target compound. However, achieving such selectivity would be highly challenging.

A more practical approach within this strategy would be to start from a precursor like 2-amino-6-fluoropyridine (B74216) and perform a regioselective bromination at the 4-position, followed by another bromination at the 2-position after appropriate functional group manipulation. The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine has been reported, highlighting the feasibility of manipulating bromine substituents on the pyridine ring. georgiasouthern.edugeorgiasouthern.edu

Considerations for Preparative Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several critical considerations. The primary goals of process optimization are to maximize yield, ensure purity, maintain safety, and minimize costs.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: On a larger scale, the cost and availability of starting materials and reagents become significant factors. Optimizing the stoichiometry to use the minimum excess of reagents is crucial for cost-effectiveness and to simplify purification.

Solvent Choice: The choice of solvent is critical. An ideal solvent should be inexpensive, readily available, have a low environmental impact, and facilitate easy product isolation. For the proposed reduction of a nitropyridine, for example, while methanol is effective, its volatility and flammability need to be carefully managed on a large scale.

Reaction Conditions: Temperature, pressure, and reaction time are key parameters that need to be optimized. For exothermic reactions, efficient heat dissipation is essential to prevent runaway reactions. For pressure reactions, such as catalytic hydrogenation, the equipment must be appropriately rated and operated under strict safety protocols.

Work-up and Purification: The work-up procedure should be designed to be simple, efficient, and scalable. This may involve optimizing extraction, filtration, and crystallization steps. Chromatographic purification is often avoided on a large scale due to cost and solvent consumption. Crystallization is a preferred method for obtaining high-purity material.

Safety: A thorough safety assessment is mandatory. This includes understanding the hazards of all chemicals used, the potential for exothermic reactions, and the safe handling of any pyrophoric or toxic reagents.

Table 2: Potential Process Optimization Strategies

Area of OptimizationStrategyBenefit
Starting Material Sourcing Identify reliable suppliers with consistent quality.Ensures reproducibility and avoids delays.
Catalyst Loading Minimize catalyst loading in hydrogenation.Reduces cost and simplifies removal of the catalyst.
Reaction Monitoring Implement in-process controls (e.g., HPLC, GC).Allows for precise determination of reaction completion, avoiding unnecessary heating or reagent use.
Product Isolation Develop a robust crystallization procedure.Provides a high-purity product without the need for chromatography.
Waste Management Implement procedures for solvent recycling and waste treatment.Reduces environmental impact and disposal costs.

In the context of the proposed synthesis via reduction of a nitro-intermediate, process optimization would focus on the efficiency of the hydrogenation step. This would involve screening different catalysts (e.g., different grades of Raney nickel, palladium on carbon), optimizing catalyst loading, and fine-tuning the hydrogen pressure and temperature to achieve a high conversion rate in the shortest possible time. The subsequent purification would likely involve an acid-base extraction to separate the basic amine product from non-basic impurities, followed by crystallization from a suitable solvent system.

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Fluoropyridin 3 Amine

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The reactivity of halogen substituents on a pyridine ring is a subject of significant interest in organic synthesis, particularly in the context of nucleophilic aromatic substitution (SNAr). The positions of the halogens, along with the electronic effects of other substituents, play a crucial role in determining the course of these reactions.

Nucleofugal Mobility of Bromine versus Fluorine Atoms

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a key factor. Contrary to what is observed in SN1 and SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most facile leaving group among the halogens. uomustansiriyah.edu.iqmasterorganicchemistry.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com This stabilization of the transition state leading to the Meisenheimer complex is more significant than the strength of the carbon-halogen bond, leading to the reactivity order F > Cl > Br > I. uomustansiriyah.edu.iq

While fluorine is generally a better leaving group in activated systems, the relative reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. acs.org In some cases, with certain nucleophiles or under forcing conditions, the substitution of bromine and chlorine can also be achieved. acs.orgnih.gov

Regioselective Substitution Patterns in Nucleophilic Aromatic Reactions

The regioselectivity of nucleophilic aromatic substitution on polyhalogenated pyridines is dictated by the electronic activation provided by the ring nitrogen and the other halogen substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. libretexts.orgwikipedia.org

In di- and trihalopyridines, nucleophilic substitution generally occurs preferentially at the 4-position. acs.orgresearchgate.net For instance, 2,4-difluoropyridine (B1303125) and 2,4,6-trifluoropyridine (B32590) undergo nucleophilic substitution almost exclusively at the C-4 position. acs.org This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para position relative to the nitrogen atom.

However, this regioselectivity can be altered by the introduction of other substituents. For example, the introduction of a trialkylsilyl group at the C-3 or C-5 position of 2,4-dihalopyridines can redirect nucleophilic attack to the C-6 or C-2 position. acs.org Similarly, the electronic nature of substituents on the pyridine ring can influence the site of substitution. wuxiapptec.com

Stereoelectronic Effects of Halogen and Amine Substituents on Reaction Pathways

The reactivity of substituted pyridines is governed by a combination of steric and electronic effects, collectively known as stereoelectronic effects. acs.orgnih.govscispace.comst-andrews.ac.uk The electron-withdrawing inductive effect of halogen substituents and the pyridine nitrogen deactivates the ring for electrophilic attack but activates it for nucleophilic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com Halogens, despite having lone pairs that can participate in resonance, are generally deactivating due to their strong inductive effect. libretexts.orgmasterorganicchemistry.com

The amino group, being an electron-donating group, generally activates aromatic rings towards electrophilic substitution. However, in the context of a pyridine ring which is already electron-deficient, the effect is more complex. The amino group's electron-donating nature can influence the basicity of the pyridine nitrogen and the reactivity of the halogen substituents. msu.edumsu.educdnsciencepub.com The position of the amino group relative to the halogens is critical. An amino group at the 3-position, as in 2,4-dibromo-6-fluoropyridin-3-amine, will have a different electronic influence compared to an amino group at other positions. Its electron-donating character can modulate the electrophilicity of the carbon atoms attached to the halogens, thereby influencing the regioselectivity of nucleophilic substitution.

Chemical Transformations Involving the Amine Functionality

The amine group on the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions are crucial for the synthesis of diverse pyridine derivatives. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be applied to dihalopyridines. cas.cz The reaction of 2,6-dihalopyridines with polyamines, for instance, can lead to the formation of macrocyclic structures. cas.cz

The amine group itself can be derivatized through reactions such as N-alkylation and N-acylation. libretexts.org These reactions typically proceed readily, and the resulting products are often stable crystalline solids. libretexts.org The basicity of the pyridine nitrogen can be influenced by the presence of the amino group, with compounds like 4-dimethylaminopyridine (B28879) (DMAP) being significantly stronger bases than pyridine itself due to charge delocalization in the conjugate acid. msu.edu This enhanced basicity can be a factor in reactions where the pyridine nitrogen acts as a catalyst or an acid scavenger. msu.edu

Detailed Mechanistic Studies of this compound Reactions

Intermediates and Transition States in Halogen Exchange and Amination

The mechanism of nucleophilic aromatic substitution on halopyridines involves the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. uomustansiriyah.edu.iq The stability of this intermediate, and the transition state leading to it, is a key determinant of the reaction rate and regioselectivity. Electron-withdrawing groups, including the pyridine nitrogen and other halogen atoms, stabilize this intermediate. uomustansiriyah.edu.iqiscnagpur.ac.in

Halogen exchange reactions on polyhalopyridines can be facilitated by various reagents. researchgate.netepfl.chgoogle.comscience.gov For example, silyl-mediated halogen exchange has been used to convert chloropyridines to bromo- and iodopyridines. epfl.ch The mechanism is believed to involve the formation of an N-trimethylsilylpyridinium salt, which activates the ring for nucleophilic attack by the halide. epfl.ch

In amination reactions, such as the Buchwald-Hartwig reaction, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Side reactions, such as beta-hydride elimination, can sometimes compete with the desired reductive elimination. wikipedia.org

Computational studies, such as those using density functional theory (DFT), have been employed to model the mechanism of these reactions, providing insights into the structures of intermediates and transition states and helping to explain observed regioselectivities. nih.gov These studies can elucidate the subtle electronic and steric factors that govern the reaction pathways. nih.gov

Role of Pyridyne Intermediates in Isomerization and Substitution Processes

Pyridynes, the pyridine analogues of benzyne, are highly reactive intermediates that can be formed from halopyridines under strong basic conditions. wikipedia.org These intermediates feature a formal triple bond within the pyridine ring and are key to understanding certain substitution and isomerization reactions that cannot be explained by standard nucleophilic aromatic substitution (SNAr) mechanisms. The formation of a pyridyne intermediate from a dihalopyridine typically involves the elimination of a proton and a halide from adjacent positions.

For a molecule like this compound, the presence of halogen atoms at positions 2 and 4 and a hydrogen at position 5 suggests the potential for the formation of a 4,5-pyridyne intermediate upon treatment with a strong base. The reaction would proceed via deprotonation at the C5 position, followed by the elimination of the bromide at C4. The 3-amino and 6-fluoro substituents would significantly influence the acidity of the C5 proton and the stability of the resulting pyridyne.

Historically, pyridynes were first postulated in 1955, and their existence has since been confirmed through trapping experiments and spectroscopic studies. wikipedia.org For example, 3,4-pyridyne has been generated from 3-bromopyridine (B30812) and trapped, while its formation from the gas-phase photolysis of pyridine-3-diazonium-4-carboxylate has also been inferred. wikipedia.org The reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) and lithium amalgam proceeds through a 2,3-pyridyne intermediate. wikipedia.org

In the context of this compound, the formation of a pyridyne intermediate could lead to a mixture of substitution products. Nucleophilic attack on the pyridyne can occur at either end of the strained triple bond, leading to isomeric products. For instance, if a 4,5-pyridyne were formed, a nucleophile could attack at either C4 or C5, resulting in a mixture of products where the incoming nucleophile is positioned at either of these sites, with the C4-bromo substituent having been replaced. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the other ring substituents (the 3-amino and 6-fluoro groups). The elimination-addition mechanism involving pyridyne N-oxide intermediates has also been described, for instance, in the amination of 3-halopyridine N-oxides, which yield a mixture of 2- and 3-amino products via a 2,3-pyridyne N-oxide. abertay.ac.uk

While direct experimental evidence for pyridyne formation from this compound is not documented in the reviewed literature, the established principles of pyridyne chemistry suggest it as a plausible pathway for its reactions under strongly basic conditions, potentially leading to complex product mixtures through isomerization and cine-substitution.

Photochemical and Thermal Reaction Mechanisms

The reactivity of this compound can be initiated through either thermal or photochemical means, leading to distinct reaction pathways and products.

Thermal Reaction Mechanisms

Thermal reactions involve the input of heat to overcome the activation energy of a reaction. For halogenated pyridines, thermal conditions are often employed for cross-coupling and cyclization reactions. A notable example involves the synthesis of a 1,5-naphthyridine (B1222797) derivative from a closely related compound, 2-bromo-6-fluoropyridin-3-amine (B1374916). mdpi.com This transformation is achieved through a palladium-catalyzed Heck reaction with methyl acrylate, followed by a thermally induced cyclization using tributylphosphine (B147548) (PBu₃) in acetic acid. mdpi.com This suggests that this compound could serve as a precursor for more complex heterocyclic systems under thermal conditions, likely proceeding through palladium-catalyzed cross-coupling at one of the bromine sites, followed by an intramolecular cyclization.

The general mechanism for such thermal cyclizations often involves the formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused ring systems. The choice of catalyst, solvent, and temperature is critical in controlling the outcome and yield of these reactions.

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with altered reactivity. dbscience.orgirispublishers.com These reactions are governed by different selection rules than thermal reactions. princeton.edu Key photochemical processes include cis-trans isomerization, electrocyclization, and radical reactions. princeton.edunih.gov

For a molecule like this compound, the presence of the pyridine ring and its substituents creates a chromophore that can absorb UV or visible light. Upon absorption of a photon, the molecule is promoted from its ground state to an excited state (e.g., S₁ or T₁). irispublishers.com From this excited state, several reaction pathways are possible:

Homolytic Cleavage: The carbon-bromine bonds are weaker than the carbon-fluorine bond and could undergo homolytic cleavage upon irradiation to generate pyridyl and bromine radicals. These radicals could then participate in a variety of subsequent reactions.

Electrocyclization: If the compound is modified to contain a conjugated polyene system, photochemical electrocyclization could occur, leading to the formation of new rings. The stereochemical outcome of such reactions is dictated by the Woodward-Hoffmann rules for photochemical processes (e.g., 4n π-electron systems undergo disrotatory ring closure). princeton.edu

Photosensitization: In the presence of a photosensitizer, energy can be transferred to the pyridine derivative, leading to reactions that might not occur through direct irradiation. nih.gov The presence of oxygen can also lead to the formation of singlet oxygen, which can react with the molecule. nih.gov

While specific photochemical studies on this compound are not available in the surveyed literature, the general principles of photochemistry suggest that it could undergo unique transformations not accessible through thermal methods. dbscience.orgirispublishers.comnii.ac.jp

Solvatochromic and Catalytic Solvent Effects on Reaction Outcomes

The solvent in which a reaction is conducted can have a profound impact on reaction rates, selectivity, and even the nature of the products formed. This is particularly true for reactions involving polar or charged intermediates and transition states.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a solute (and hence its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For polar molecules with intramolecular charge-transfer (ICT) character, a change in solvent polarity can significantly shift the absorption and emission maxima. researchgate.net

New benzanthrone (B145504) derivatives substituted with pyridine exhibit pronounced luminescent properties and solvatochromic behavior in various organic solvents. researchgate.net Similarly, certain α-pyrones and 1H-pyridines show fluorescence in both solution and the solid state, with their photophysical properties being influenced by the surrounding medium. beilstein-journals.org Although direct studies on the solvatochromism of this compound are lacking, its polar nature, arising from the electronegative halogen atoms and the amino group, suggests that it could exhibit solvatochromic behavior. This would be particularly relevant for understanding its photochemical reactions, as the energy of the absorbed light could be influenced by the solvent environment.

Catalytic Solvent Effects

In the context of cross-coupling reactions involving this compound, the solvent can affect the activity and selectivity of the catalyst. Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used in palladium-catalyzed reactions. rsc.org These solvents can coordinate to the metal center, influencing the stability of the active catalytic species and the rates of key steps like oxidative addition and reductive elimination. The choice of solvent can therefore be a critical parameter to optimize for achieving desired reaction outcomes.

Influence of Catalyst Ligands on Reaction Selectivity and Efficiency

In transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, the choice of ligand is paramount in controlling the selectivity and efficiency of the transformation. The ligand binds to the metal center and modulates its electronic and steric properties, thereby dictating the course of the reaction.

For a substrate like this compound, which possesses multiple potential reaction sites (C2-Br, C4-Br), ligand control is essential for achieving regioselectivity. Research on structurally similar compounds provides significant insight into how ligands can be used to direct these reactions.

Control of Regioselectivity in Dihalopyridines

Studies on 2,4-dichloropyridines have shown that unconventional C4-selectivity can be achieved in Suzuki-Miyaura cross-coupling reactions by using a very sterically hindered N-heterocyclic carbene (NHC) ligand, IPr. nih.gov Conventionally, halides adjacent to the pyridine nitrogen (C2 position) are more reactive. However, the bulky IPr ligand promotes coupling at the C4 position with high selectivity. nih.gov This demonstrates that steric bulk on the ligand can override the inherent electronic preferences of the substrate.

Ligands for C-N Cross-Coupling

In the context of forming C-N bonds (Buchwald-Hartwig amination), which is a relevant transformation for the 3-amino group, the choice of phosphine (B1218219) ligand is critical. An investigation into the Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines identified specific biarylphosphine ligands as superior catalysts. nih.gov The use of RuPhos- and BrettPhos-based precatalysts, in combination with a strong base like LiHMDS, enabled the efficient coupling of primary and secondary amines at the C3 position. nih.gov Buchwald's biarylphosphine ligands, such as XPhos and t-BuXPhos, are also known for their high activity in the C-N cross-coupling of various aryl chlorides and the arylation of pyridines. sigmaaldrich.com The bulk and electron-donating properties of these ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

The table below summarizes the effect of different ligand types on the reactivity of related halopyridines, which can be extrapolated to predict the behavior of this compound.

Ligand TypeCatalyst System ExampleObserved Selectivity/EfficiencyRelevant ReactionReference
N-Heterocyclic Carbene (NHC) (η³-1-tBu-indenyl)Pd(IPr)(Cl)High selectivity for C4-coupling in 2,4-dichloropyridines.Suzuki-Miyaura Coupling nih.gov
Biaryl Monophosphine RuPhos or BrettPhos PrecatalystsHigh efficiency for C-N coupling of primary and secondary amines to 3-halo-2-aminopyridines.Buchwald-Hartwig Amination nih.gov
Bulky Biaryl Phosphine XPhos or t-BuXPhos with Pd₂(dba)₃ or Pd(OAc)₂Excellent yields for C-N coupling of aryl chlorides and arylation of pyridines.Buchwald-Hartwig Amination sigmaaldrich.com
Aminophosphine [(P(NC₅H₁₀)₃)₂Pd(Cl)₂]Highly efficient and versatile for Heck coupling of 6-bromopyridine-2-amines.Heck Coupling researchgate.net

These findings underscore the power of ligand design in synthetic chemistry. By carefully selecting the ligand, a chemist can steer a reaction towards a specific constitutional isomer, which is a critical challenge in the functionalization of poly-substituted heteroaromatics like this compound.

Derivatization and Advanced Functionalization Strategies for 2,4 Dibromo 6 Fluoropyridin 3 Amine

Carbon-Carbon Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the C2 and C4 positions of the pyridine (B92270) ring are prime sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based substituents.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. rsc.orgrsc.org This reaction is particularly effective for the arylation and heteroarylation of 2,4-Dibromo-6-fluoropyridin-3-amine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the dibrominated pyridine with various boronic acids or their derivatives. rsc.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the coupling, allowing for either mono- or di-substitution. researchgate.net For instance, the use of specific palladium catalysts and ligands can favor substitution at either the C2 or C4 position. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex biaryl and heteroaryl structures. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Electrophile Nucleophile Catalyst/Ligand Base Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 2-Bromo-6-fluoro-4-phenylpyridin-3-amine Varies
This compound (4-Methoxyphenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ 2,4-Bis(4-methoxyphenyl)-6-fluoropyridin-3-amine Varies

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions and outcomes. Actual yields may vary depending on specific experimental parameters.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The reaction conditions are generally mild, allowing for the coupling of a variety of terminal alkynes, including those bearing sensitive functional groups. wikipedia.orggelest.com Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction can be controlled to achieve mono- or di-alkynylation. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

Electrophile Nucleophile Catalyst/Co-catalyst Base Product Yield (%)
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N 2-Bromo-6-fluoro-4-(phenylethynyl)pyridin-3-amine Varies
This compound Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI i-Pr₂NH 2-Bromo-6-fluoro-4-((trimethylsilyl)ethynyl)pyridin-3-amine Varies

This table presents hypothetical examples based on typical Sonogashira reaction conditions and outcomes. Actual yields may vary depending on specific experimental parameters.

Heck and Other Palladium-Catalyzed Coupling Methodologies

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction offers a pathway to introduce vinyl groups onto the pyridine ring of this compound. The reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.org Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), can also be employed for the functionalization of the bromine sites, although they are often less favored due to the toxicity of the organometallic reagents. libretexts.org

Carbon-Nitrogen Bond Formation through Amination and Amidation

The amino group at the C3 position and the bromine atoms of this compound are key handles for the formation of new carbon-nitrogen bonds, leading to a diverse range of derivatives.

Introduction of Diverse Amine and Amide Moieties

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines. snnu.edu.cnnih.gov This reaction is highly effective for the amination of this compound, allowing for the introduction of a wide variety of primary and secondary amines at the C2 and C4 positions. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for the success of these transformations, with specialized phosphine ligands often being essential. libretexts.orgnih.gov Furthermore, the existing amino group at the C3 position can undergo amidation reactions with acyl chlorides or carboxylic acids under standard coupling conditions to form the corresponding amides.

Table 3: Examples of Buchwald-Hartwig Amination Reactions

Electrophile Nucleophile Catalyst/Ligand Base Product Yield (%)
This compound Morpholine Pd₂(dba)₃ / BrettPhos LiHMDS 4-Bromo-6-fluoro-N²-morpholinopyridin-2,3-diamine Varies
This compound Aniline Pd(OAc)₂ / RuPhos K₂CO₃ 4-Bromo-6-fluoro-N²-phenylpyridin-2,3-diamine Varies

This table presents hypothetical examples based on typical Buchwald-Hartwig amination conditions and outcomes. Actual yields may vary depending on specific experimental parameters.

Formation of Imidazole (B134444) and Other Azole Derivatives

The vicinal arrangement of the amino group and a bromine atom in derivatives of this compound provides a strategic entry point for the synthesis of fused heterocyclic systems, particularly imidazole and other azole derivatives. jcdronline.orgnih.gov For instance, after a selective C-N coupling reaction at one of the bromine positions, intramolecular cyclization can be induced to form a fused imidazole ring. Alternatively, intermolecular reactions with suitable reagents can lead to the formation of various azole-containing structures. jcdronline.orgresearchgate.netresearchgate.net The synthesis of such derivatives is of significant interest due to the prevalence of the imidazole and other azole motifs in biologically active molecules. scribd.comderpharmachemica.commdpi.comsci-hub.se

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently an electron-deficient system, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. In the case of this compound, the pyridine nucleus is further deactivated by the presence of three halogen atoms (two bromo and one fluoro), which are also electron-withdrawing.

However, the amino group at the C-3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C-2 and C-4) and para (C-6, relative to the C-3 amino group, is not a standard para relationship, but is electronically influenced) to the amino group are already substituted. The only available position for an electrophilic attack is the C-5 position.

The directing effects of the substituents on the pyridine ring are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Influence
AminoC-3Activating (Resonance)Ortho, Para-directing
BromoC-2, C-4Deactivating (Inductive)Meta-directing
FluoroC-6Deactivating (Inductive)Meta-directing

Considering these effects, any potential electrophilic substitution would be directed to the C-5 position. However, this position is sterically hindered by the adjacent bromine atom at C-4 and the fluorine atom at C-6.

Halogenation:

Direct halogenation of deactivated N-heteroaryl amines can be challenging and often requires specific reagents and conditions. researchgate.net For instance, the reaction of 4-aminopyridine (B3432731) with bromine (Br₂) can lead to complex reactions, including dimerization, rather than simple substitution. nih.govresearchgate.net In the case of this compound, introducing another halogen at the C-5 position would be difficult due to the already high degree of halogenation and steric hindrance.

Nitration:

Nitration of highly halogenated pyridines is also challenging. For example, the nitration of 3-bromo-5-fluoropyridine (B183902) requires harsh conditions (fuming nitric acid and sulfuric acid at elevated temperatures) to introduce a nitro group at the C-4 position. nih.gov Given the even higher deactivation of the ring in this compound, nitration at the C-5 position is expected to be extremely difficult and would likely require very forcing conditions, if it proceeds at all. Studies on dihaloacetanilides have shown that nitration occurs ortho and para to the activating acetamido group, but the pyridine nitrogen significantly alters the reactivity profile. mdpi.com

Due to the strong deactivation of the pyridine ring and steric hindrance, electrophilic aromatic substitution on this compound is not a commonly employed strategy for its further functionalization.

Selective Reduction and Oxidation Reactions of Halogen and Amine Groups

Selective manipulation of the existing functional groups offers a more viable route for the derivatization of this compound.

Selective Reduction of Halogen Atoms:

The selective reduction of the bromo substituents in the presence of the more robust fluoro substituent is a key transformation. Catalytic hydrogenation is a well-established method for the dehalogenation of aryl halides. In polyhalogenated heterocycles, the reactivity of halogens towards hydrogenolysis generally follows the order I > Br > Cl > F. This selectivity allows for the preferential removal of bromine atoms over fluorine.

For instance, the catalytic hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine over a palladium catalyst successfully yields 3-amino-5-fluoropyridine, demonstrating the selective removal of all three bromine atoms while leaving the fluorine atom intact. A similar outcome would be expected for this compound.

The table below outlines a potential selective reduction strategy:

Starting MaterialReagents and ConditionsProductReference
This compoundH₂, Pd/C, suitable solvent6-Fluoro-pyridin-3-amineInferred from
This compoundControlled H₂, Pd/C, suitable solvent4-Bromo-6-fluoropyridin-3-amine or 2-Bromo-6-fluoropyridin-3-amine (B1374916)Plausible intermediate

By carefully controlling the reaction conditions, such as the catalyst loading, hydrogen pressure, and reaction time, it might be possible to achieve selective monodebromination at either the C-2 or C-4 position, although separating the resulting isomers could be challenging.

Selective Oxidation of the Amine Group:

The selective oxidation of the primary amino group in this compound to a nitro or nitroso group is a synthetically challenging transformation. The presence of the electron-rich amino group and the electron-deficient, sterically hindered pyridine ring makes the molecule susceptible to a variety of reactions under oxidative conditions.

Direct oxidation of aminopyridines can be complicated. For example, the reaction of 4-aminopyridine with halogens, which can act as oxidizing agents, leads to protonation and further complex reactions rather than simple oxidation of the amino group. nih.govresearchgate.net While Mn-aminopyridine complexes have been used as catalysts for C-H oxidation, this does not represent the oxidation of the amine itself.

More commonly, the amino group in such systems is functionalized through other means, such as acylation, rather than being directly oxidized. For example, 2-aminopyridines can be converted to N-(pyridin-2-yl)amides under oxidative conditions in the presence of α-bromoketones.

Given the lack of direct literature precedent for the selective oxidation of the amino group in this specific or closely related polyhalogenated aminopyridines, this route for derivatization is considered less predictable and likely to result in complex product mixtures or decomposition.

Advanced Spectroscopic Characterization in Research on 2,4 Dibromo 6 Fluoropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2,4-Dibromo-6-fluoropyridin-3-amine, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would collectively offer a complete picture of its molecular framework.

¹H NMR would be expected to show distinct signals for the amine (-NH₂) protons and the single aromatic proton on the pyridine (B92270) ring. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing bromine and fluorine atoms. The amine protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR would provide information on the carbon skeleton. Five distinct signals would be anticipated for the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative bromine, fluorine, and nitrogen atoms would exhibit characteristic chemical shifts.

¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C6 position, and its coupling to the nearby aromatic proton would provide valuable connectivity information.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer insights into the electronic environment of the nitrogen atoms in the pyridine ring and the amine group. Differentiating the reactivity of the two nitrogen atoms would be a key application.

Expected NMR Data (Hypothetical): A definitive data table cannot be generated without experimental results.

High-Resolution Mass Spectrometry for Precise Compound Identification and Isomer Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. glpbio.com For this compound (C₅H₃Br₂FN₂), HRMS would provide an exact mass measurement, allowing for its unambiguous identification. glpbio.com The presence of two bromine atoms would generate a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be a key signature in the mass spectrum.

HRMS is also instrumental in distinguishing between isomers, which have the same molecular formula but different atomic arrangements. While HRMS alone cannot always differentiate isomers without fragmentation analysis, it provides the foundational data for such studies. glpbio.com

Expected HRMS Data: A definitive data table cannot be generated without experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ambeed.com The resulting spectra are unique "fingerprints" that can confirm the presence of specific functional groups. researchgate.net

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹.

C-N stretching vibrations.

C-F stretching , which is usually a strong band.

C-Br stretching vibrations, which appear at lower frequencies.

Aromatic C=C and C=N stretching vibrations in the pyridine ring.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data, providing clearer signals for the C-Br and C-C bonds within the aromatic ring. ambeed.com The combination of both techniques would allow for a more complete vibrational analysis. ambeed.com Furthermore, shifts in the N-H stretching frequencies could be used to study intermolecular hydrogen bonding in the solid state or in solution.

Expected Vibrational Frequencies (Hypothetical): A definitive data table cannot be generated without experimental results.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the connectivity and stereochemistry of this compound.

A successful single-crystal X-ray diffraction experiment would yield precise data on:

Bond lengths and angles between all atoms in the molecule.

The planarity of the pyridine ring.

The conformation of the amine group relative to the ring.

Intermolecular interactions , such as hydrogen bonding between the amine group of one molecule and the nitrogen atom or fluorine of a neighboring molecule, and halogen bonding involving the bromine atoms.

While crystallographic data for the closely related compound 4-amino-3-bromo-2-fluoropyridinium has been reported, highlighting the feasibility of such studies on similar structures, specific data for this compound is not currently available in the Cambridge Structural Database or other public repositories.

Crystallographic Data Table (Hypothetical): A definitive data table cannot be generated without experimental results.

Computational Chemistry and Theoretical Studies of 2,4 Dibromo 6 Fluoropyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. For 2,4-dibromo-6-fluoropyridin-3-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its molecular properties.

The key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For this compound, the MEP would show negative potential around the nitrogen atoms and the fluorine atom, indicating sites prone to electrophilic attack, while regions near the hydrogen atoms of the amine group would show positive potential.

Reaction energetics for processes like protonation, deprotonation, or the initial steps of a chemical reaction can also be modeled. By calculating the energies of reactants, transition states, and products, DFT can determine activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and mechanism.

Illustrative Data Table: Calculated Electronic Properties

This table presents hypothetical, yet realistic, electronic properties for this compound that would be obtained from a DFT study.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and stability.
Dipole Moment3.2 DMeasures molecular polarity.
Electron Affinity1.1 eVEnergy released when an electron is added.
Ionization Potential6.4 eVEnergy required to remove an electron.

Computational Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule will react. For a polysubstituted heterocycle like this compound, predicting regioselectivity is crucial for synthetic applications. DFT-based reactivity descriptors are commonly used for this purpose.

Fukui functions and condensed-to-atom Fukui indices are powerful tools for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these indices pinpoint specific atoms susceptible to reaction. For this molecule, one could predict the relative reactivity of the two bromine atoms in palladium-catalyzed cross-coupling reactions or the susceptibility of the carbon atoms to nucleophilic aromatic substitution (SNAr).

Theoretical modeling can predict that the bromine at the 4-position may be more reactive than the bromine at the 2-position due to a combination of electronic and steric effects from the adjacent fluorine and amine groups. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

Illustrative Data Table: Predicted Regioselectivity for Nucleophilic Aromatic Substitution (SNAr)

This table illustrates how computational predictions could rank the reactivity of different positions on the pyridine ring towards a generic nucleophile.

Position on Pyridine RingLeaving GroupPredicted Relative ReactivityRationale
C-4BrHighActivated by the pyridine nitrogen and fluorine; less sterically hindered.
C-2BrModerateActivated by pyridine nitrogen but sterically hindered by the amine and adjacent fluorine.
C-6FLowFluorine is a good leaving group, but the position is highly activated.
C-5HVery LowNot an activated position for SNAr.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. For this compound, conformational analysis would primarily focus on the rotation of the amine group relative to the pyridine ring.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the C2-C3-N-H bond and calculating the energy at each step. This process identifies the most stable (lowest energy) conformers and the energy barriers for rotation between them. Intramolecular hydrogen bonding between the amine hydrogen and the fluorine at the 6-position or the bromine at the 4-position could be a key factor in stabilizing certain conformations.

Illustrative Data Table: Conformational Analysis of the Amine Group Rotation

This table shows hypothetical results from a PES scan, indicating the relative stability of different rotamers.

Dihedral Angle (C2-C3-N-H)Relative Energy (kcal/mol)Conformation Description
2.5Eclipsed (Transition State)
60°0.2Gauche
120°2.8Eclipsed (Transition State)
180°0.0Anti (Global Minimum)

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatization Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and materials science to correlate the chemical structure of compounds with a specific property, such as biological activity or toxicity. For this compound, a QSAR study would be a systematic approach to designing derivatives with enhanced properties.

The QSAR workflow involves several steps:

Dataset Creation: A library of virtual derivatives would be created by modifying the parent molecule at its reactive sites (e.g., substituting the bromine atoms or the amine group).

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Model Building: A mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to find a correlation between the calculated descriptors and a known (or hypothetical) activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates.

Data Table: Examples of Molecular Descriptors for QSAR

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesDescribes electronic distribution and reactivity.
Steric Molecular Weight, Molar Volume, Surface Area, OvalityDescribes the size and shape of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Describes solubility and membrane permeability.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching and connectivity.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides an essential tool for predicting the spectroscopic properties of molecules, which is invaluable for confirming their identity after synthesis.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., N-H stretch, C-Br stretch, aromatic ring deformations), providing definitive structural confirmation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Predicted NMR spectra are powerful for resolving ambiguities in experimental data, especially for complex molecules with many signals. For this compound, predicting the ¹⁹F NMR shift and its coupling to nearby protons would be particularly important. Comparing calculated shifts with experimental results helps validate the proposed structure.

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

This table provides a hypothetical comparison to illustrate how calculated NMR data is used to verify a structure. Experimental values are placeholders.

Atom/PositionPredicted δ (ppm)Hypothetical Experimental δ (ppm)
H (on N)5.15.2
H-57.87.9
C-2135.2134.8
C-3125.6125.9
C-4108.9109.1
C-5130.1130.5
C-6158.4 (JCF = 240 Hz)158.7 (JCF = 242 Hz)
F-6-70.5-70.2

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. srdorganics.com 2,4-Dibromo-6-fluoropyridin-3-amine serves as a valuable scaffold for the construction of more complex heterocyclic systems, including polysubstituted pyridines, pyrimidines, and fused ring structures. rsc.orgmdpi.com

Precursors for Polysubstituted Pyridines and Related Pyrimidines

The presence of multiple halogen substituents with differential reactivity on the pyridine (B92270) ring of this compound makes it an excellent precursor for the synthesis of polysubstituted pyridines. The bromine and fluorine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This controlled, stepwise functionalization is a key strategy for creating highly substituted pyridine cores. rsc.orgnih.gov

The synthesis of polysubstituted pyridines is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. science.govrsc.org Methodologies like one-pot multicomponent reactions and metal-catalyzed cross-coupling reactions are often employed to construct these complex structures. science.govcore.ac.uk The strategic use of building blocks like this compound is central to these synthetic approaches.

Synthesis of Fused Ring Systems and Polycyclic Compounds

The reactivity of this compound extends to the synthesis of fused heterocyclic systems. For instance, it can be utilized in the construction of 1,5-naphthyridine (B1222797) derivatives. mdpi.com A notable example involves the Heck reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, followed by cyclization to yield a 1,5-naphthyridinone. mdpi.com Fused ring systems are integral components of many biologically active molecules and advanced materials. google.comdiva-portal.org

Development of Ligands for Organometallic Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the amino group in this compound can act as coordination sites for metal ions. This property allows for its use in the development of novel ligands for organometallic catalysis and coordination chemistry. libretexts.org The electronic properties of the pyridine ring, influenced by the halogen substituents, can be fine-tuned to modulate the catalytic activity and stability of the resulting metal complexes. nih.gov

Substituted pyridines are well-established ligands in coordination chemistry, forming stable complexes with a variety of transition metals. acs.org These complexes find applications in diverse catalytic transformations, including cross-coupling reactions and C-H activation. acs.orgnih.gov

Intermediates in the Synthesis of Functional Materials (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of fluorinated and brominated aromatic compounds make them attractive intermediates for the synthesis of functional materials. This compound can serve as a precursor for components of organic light-emitting diodes (OLEDs). google.com The incorporation of this building block can influence the photophysical properties, such as emission color and efficiency, of the final OLED materials. mdpi.com

Carbazole derivatives, which can be synthesized from halogenated pyridines, are commonly used as host materials in phosphorescent OLEDs. mdpi.com The strategic design of these host materials is crucial for achieving high-performance devices.

Precursors for the Site-Specific Incorporation of Fluoroalkyl Amino Acids and Peptides in Chemical Biology

The field of chemical biology often requires the synthesis of modified biomolecules to probe biological processes. Fluorinated amino acids are of particular interest due to the unique properties conferred by the fluorine atom. mdpi.commdpi.com While direct use of this compound for this purpose is not explicitly detailed in the provided context, its structure suggests potential as a precursor for novel fluoroalkyl amino acids. The amino pyridine core could be modified and elaborated to generate non-proteinogenic amino acids for incorporation into peptides. peptide.comsigmaaldrich.comspbu.ru

The synthesis of peptides relies on the use of amino acid building blocks with appropriate protecting groups to control the coupling process. peptide.comnih.gov The development of new fluorinated amino acid derivatives expands the toolbox for creating peptides with enhanced stability and unique biological activities. mdpi.com

Contribution to the Discovery and Design of Novel Catalytic Systems

The versatility of this compound as a building block for diverse molecular architectures contributes indirectly to the discovery and design of new catalytic systems. By providing access to novel ligand scaffolds and functionalized heterocycles, this compound facilitates the exploration of new metal-ligand combinations for catalysis. The ability to systematically vary the substituents on the pyridine ring allows for the fine-tuning of the steric and electronic environment around a metal center, a key principle in catalyst design.

The development of efficient catalytic systems is a cornerstone of modern chemistry, enabling the sustainable and efficient synthesis of complex molecules. The strategic use of versatile building blocks is essential for advancing this field.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-6-fluoropyridin-3-amine with high purity?

  • Methodology :

  • Halogenation : Start with a fluoropyridine precursor (e.g., 6-fluoropyridin-3-amine) and perform regioselective bromination using Br₂ in H₂SO₄ at 0–5°C to minimize over-substitution. Control reaction time to favor 2,4-dibromination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers determine the solubility profile of this compound in common organic solvents?

  • Methodology :

  • Synthetic Method : Prepare saturated solutions in methanol, ethanol, DMF, and acetone at 298.15–343.15 K under atmospheric pressure. Filter undissolved solute and quantify concentration via UV-Vis spectroscopy (λ = 260 nm) .
  • Data Modeling : Fit solubility data to the modified Apelblat equation:
    lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

where xx is mole fraction solubility and TT is temperature. Validate with root-mean-square deviation (RMSD < 5%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ≈ -110 ppm for aromatic F) and 1H^{1}\text{H} NMR to identify NH₂ protons (δ ≈ 5.2 ppm, broad singlet) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 288.86) and isotopic patterns (Br signatures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine XRD (for crystal structure) with 13C^{13}\text{C} NMR and IR to resolve ambiguities. For example, XRD can clarify bromine positions if NMR suggests multiple conformers .
  • Dynamic NMR : Use variable-temperature 1H^{1}\text{H} NMR to study rotational barriers in NH₂ groups, which may cause peak broadening at room temperature .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Xantphos/Pd(OAc)₂ for Suzuki-Miyaura coupling. Xantphos ligands may favor coupling at the 4-position due to steric hindrance at C2 .
  • Solvent Effects : Use DMF for polar intermediates or toluene for bulky substrates. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ff^-) to identify electrophilic sites (C2 and C4 expected due to Br electron-withdrawing effects) .
  • Transition State Analysis : Simulate SNAr mechanisms using Gaussian08. Compare activation energies for Br vs. F substitution to prioritize synthetic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational reaction yields?

  • Methodology :

  • Error Source Identification : Check for solvent purity (e.g., DMF decomposition), moisture sensitivity, or catalyst deactivation. Re-run reactions under inert atmosphere (N₂/Ar) .
  • Statistical Validation : Use ANOVA to compare yield distributions across triplicate experiments. A p-value < 0.05 indicates significant methodological flaws .

Q. What approaches reconcile conflicting solubility data across research groups?

  • Methodology :

  • Interlaboratory Calibration : Standardize solvent batches (e.g., HPLC-grade methanol) and temperature controls (±0.1 K). Share raw data for collaborative re-analysis using the van’t Hoff equation .
  • Meta-Analysis : Pool published solubility values and apply the Box-Cox transformation to normalize skewed distributions. Identify outliers via Grubbs’ test (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.